molecular formula C17H20N4O4 B2715014 2-(2-methoxyphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide CAS No. 1396815-55-6

2-(2-methoxyphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide

Cat. No.: B2715014
CAS No.: 1396815-55-6
M. Wt: 344.371
InChI Key: PSNSNWRPBHEVBS-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide (CAS 1396815-55-6) is a morpholine-based acetamide derivative of significant interest in medicinal chemistry and oncology research . This compound is part of a class of molecules investigated as potent carbonic anhydrase (CA) inhibitors, specifically targeting isoforms like CA IX that are overexpressed in hypoxic tumor environments . Its mechanism of action involves disrupting the catalytic activity of carbonic anhydrase, a zinc-containing metalloenzyme crucial for maintaining pH homeostasis in cancer cells, thereby exhibiting potential anti-tumor effects . Research into related morpholine-acetamide derivatives has demonstrated significant inhibitory activities against carbonic anhydrase with IC50 values comparable to standard inhibitors like acetazolamide, as well as the ability to inhibit the proliferation of ovarian cancer cell lines and suppress Hypoxia-inducible factor-1α (HIF-1α) . With a molecular formula of C17H20N4O4 and a molecular weight of 344.4 g/mol, this compound is intended for research purposes only . It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-23-13-4-2-3-5-14(13)25-11-17(22)20-15-10-16(19-12-18-15)21-6-8-24-9-7-21/h2-5,10,12H,6-9,11H2,1H3,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNSNWRPBHEVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 2-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Synthesis of 2-(2-methoxyphenoxy)acetic acid: The 2-methoxyphenol is then reacted with chloroacetic acid in the presence of a base to form 2-(2-methoxyphenoxy)acetic acid.

    Formation of 6-morpholinopyrimidine: This involves the reaction of 4-chloropyrimidine with morpholine under reflux conditions.

    Coupling Reaction: Finally, 2-(2-methoxyphenoxy)acetic acid is coupled with 6-morpholinopyrimidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The acetamide moiety can be reduced to form an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide.

    Reduction: Formation of 2-(2-methoxyphenoxy)-N-(6-morpholinopyrimidin-4-yl)ethylamine.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues from 1,3,4-Thiadiazole Derivatives ()

Compounds 5k, 5l, 5m in share the 2-(2-methoxyphenoxy)acetamide backbone but differ in the heterocyclic substituent (1,3,4-thiadiazole vs. pyrimidine) and sulfur-containing side chains. Key comparisons include:

Compound Heterocyclic Core Substituent on Thiadiazole Yield (%) Melting Point (°C)
Target Compound 6-Morpholinopyrimidine Morpholine N/A N/A
5k () 1,3,4-Thiadiazole Methylthio 72 135–136
5l () 1,3,4-Thiadiazole Ethylthio 68 138–140
5m () 1,3,4-Thiadiazole Benzylthio 85 135–136

Key Observations :

  • Higher yields (e.g., 85% for 5m ) correlate with benzylthio substituents, suggesting steric bulk may improve synthetic efficiency in thiadiazole systems .

Pyridazinone-Based FPR Agonists ()

Pyridazin-3(2H)-one derivatives in , such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as FPR2 agonists. Unlike the target compound’s pyrimidine core, these analogs use a pyridazinone scaffold with methoxybenzyl groups.

Feature Target Compound Pyridazinone Agonists ()
Core Structure Pyrimidine + Morpholine Pyridazinone + Methoxybenzyl
Biological Activity Not specified FPR2 agonism, calcium mobilization
Key Substituent 2-Methoxyphenoxy 4-Methoxybenzyl

Key Observations :

  • The methoxy group in both systems likely modulates receptor binding, but the pyridazinone core’s planar structure may favor interactions with FPR2 over the pyrimidine-morpholine system .

Anticancer Phenoxy Acetamides ()

Phenoxy acetamide derivatives in , such as N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40), exhibit anticancer activity. These compounds feature morpholine or piperidine groups on a quinazoline core, contrasting with the target’s pyrimidine-morpholine system.

Compound Core Structure Substituent Activity (Cell Lines)
Target Compound Pyrimidine Morpholine Not reported
40 () Quinazoline Morpholine-sulfonyl HCT-1, MCF-7, PC-3

Key Observations :

  • The morpholine group in compound 40 correlates with broad-spectrum anticancer activity, suggesting the target compound’s morpholine moiety may similarly enhance efficacy .
  • Quinazoline vs. pyrimidine cores may influence DNA intercalation or kinase inhibition mechanisms.

Benzothiazole Derivatives ()

Benzothiazole-based analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide () share the 2-methoxyphenyl motif but replace pyrimidine with a trifluoromethyl-benzothiazole core.

Feature Target Compound Benzothiazole Analog ()
Core Structure Pyrimidine + Morpholine Benzothiazole + CF3
Key Substituent 2-Methoxyphenoxy 2-Methoxyphenyl
Potential Bioactivity Unclear Likely enhanced lipophilicity

Key Observations :

  • The trifluoromethyl group in benzothiazole derivatives may improve metabolic stability but reduce solubility compared to the target’s morpholine group .

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C17H20N4O3C_{17}H_{20}N_{4}O_{3}. Its structure features a morpholinopyrimidine moiety, which is known for its role in various biological activities. The methoxyphenoxy group enhances the compound's lipophilicity and potential bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, related pyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

  • Case Study : A study reported that a related compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity .

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The presence of the methoxyphenoxy group is believed to contribute to this effect by disrupting microbial cell membranes.

  • Research Findings : In vitro assays showed that derivatives with the morpholinopyrimidine scaffold exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of morpholinopyrimidine derivatives has been explored, with promising results. These compounds can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

  • Mechanism : The anti-inflammatory action is often linked to the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer10
Compound BAntimicrobial15
Compound CAnti-inflammatory20

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

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